![molecular formula C12H12N4O4S B5549880 N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide often involves condensation procedures that integrate derivatives of nitrobenzaldehyde and sulfonohydrazine compounds, crystallizing in solvents like ethanol and methanol. For instance, Myers et al. (1997) described the preparation of o-Nitrobenzenesulfonylhydrazide (NBSH), a related reagent, showcasing methodologies that might be akin to those used for synthesizing our compound of interest (Myers, Zheng, & Movassaghi, 1997).
Molecular Structure Analysis
The molecular structure of compounds akin to N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide can be elucidated using techniques like FTIR, UV-Vis, 1H-NMR, and 13C-NMR, as demonstrated by Hussain et al. (2017) in their development of trivalent Y3+ ionic sensors based on similar molecular frameworks (Hussain, Rahman, Arshad, & Asiri, 2017).
Chemical Reactions and Properties
The chemical reactivity of N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide could involve transformations akin to those observed in compounds containing nitrobenzenesulfonylhydrazide groups. For example, Korkmaz and Zora (2020) explored the synthesis of 4-methylene-3-[(4-nitrophenyl)thio]-1-pyrrolines from N-propargylic β-enaminones, suggesting potential chemical pathways and reactions that might be relevant (Korkmaz & Zora, 2020).
Physical Properties Analysis
The physical properties, including the crystal structure and stability of compounds similar to N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide, can be determined using X-ray crystallography and DTA/TG studies. Aslan (2017) conducted a study on a novel sulfonyl hydrazide that involved characterizing the structure and performing thermal analysis, providing insights into the physical properties that could be analogous to our compound of interest (Aslan, 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide, might mirror those observed in similar sulfonohydrazide compounds. For instance, the work by Bharty et al. (2015) on N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide provides a glimpse into the potential chemical behaviors and interactions that could be expected from our compound, including its behavior in biological systems and its thermal stability (Bharty et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Reagent Use
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide, a derivative of o-Nitrobenzenesulfonylhydrazide (NBSH), is utilized as a valuable reagent in various synthetic processes. NBSH facilitates the synthesis of allenes from propargylic alcohols, reductive transposition of allylic alcohols, and deoxygenation of unhindered alcohols through Mitsunobu displacement, followed by in situ elimination to form monoalkyl diazene intermediates. The methodology, benefiting from mild reaction conditions, is particularly advantageous for substrates with sensitive functional groups, underscoring the importance of reagent purity for successful reactions (Myers, Zheng, & Movassaghi, 1997).
Structural Characterization and Thermal Analysis
A study focused on a novel sulfonyl hydrazide compound, synthesizing and characterizing N'-((1H-pyrrol-2-yl)methylene)-N-methylbenzenesulfonohydrazide. The research encompassed elementary analysis, NMR, FT-IR, and DTA/TG studies, providing insights into the compound's structural and thermal properties. This investigation also included a computational aspect, optimizing the geometry of the organic compounds at a specific theoretical level, contributing to a deeper understanding of the molecular structure and reactivity (Aslan, 2017).
Coordination Polymer for Environmental Applications
A coordination polymer based on a similar sulfonyl hydrazide derivative demonstrated potential for environmental applications, particularly in the sensitive detection and efficient photodegradation of nitrobenzene in aqueous solutions. The research highlighted the electrocatalytic activity of the polymer-modified electrode towards nitrobenzene reduction and its excellent photocatalytic performance under UV light. This study emphasizes the potential of such compounds in environmental monitoring and wastewater treatment, showcasing their versatility beyond mere reagents in synthetic chemistry (Liu et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-15-8-2-3-11(15)9-13-14-21(19,20)12-6-4-10(5-7-12)16(17)18/h2-9,14H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLLPBKFTKAJCW-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-nitrobenzenesulfonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)
![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)
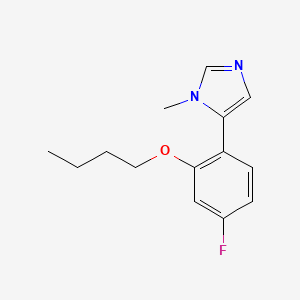
![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)
![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)
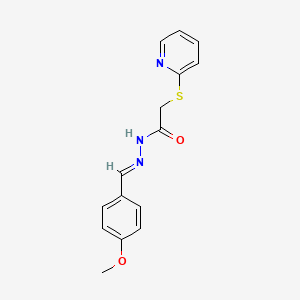
![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)
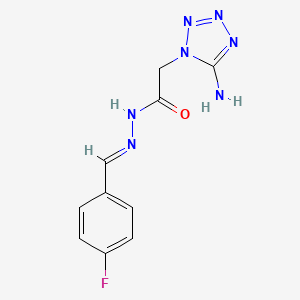
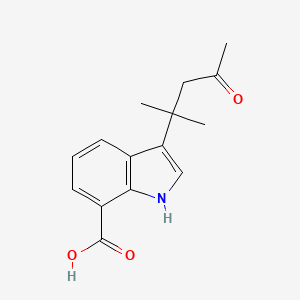
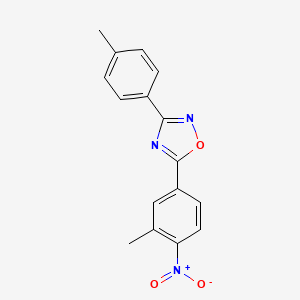
![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)
![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)